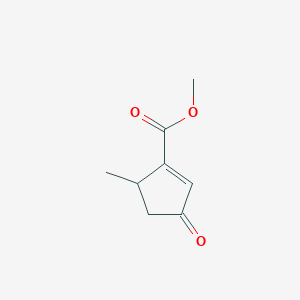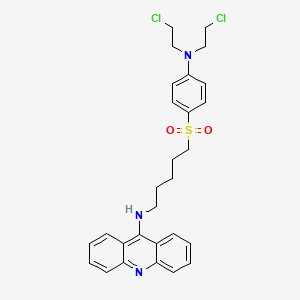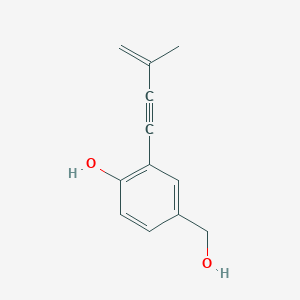![molecular formula C10H11F3O3 B14302901 Acetic acid;[3-(trifluoromethyl)phenyl]methanol CAS No. 126029-39-8](/img/no-structure.png)
Acetic acid;[3-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[3-(trifluoromethyl)phenyl]methanol is a compound that combines the properties of acetic acid and a trifluoromethyl-substituted phenylmethanol. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant electronegativity and influence on the compound’s reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable reducing agent to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then subjected to esterification with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Electrofluorination of acetyl chloride or acetic anhydride followed by hydrolysis is a common method for producing trifluoromethyl-substituted compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.
Reduction: 3-(trifluoromethyl)phenylmethane.
Substitution: Various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Acetic acid;[3-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Similar structure but with an acetic acid group instead of methanol.
4-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the para position.
3-Fluorophenylacetic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness
Acetic acid;[3-(trifluoromethyl)phenyl]methanol is unique due to the presence of both an acetic acid and a trifluoromethyl-substituted phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
| 126029-39-8 | |
Formule moléculaire |
C10H11F3O3 |
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
acetic acid;[3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-2-6(4-7)5-12;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4) |
Clé InChI |
BIOJKQCLUBKIOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC(=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
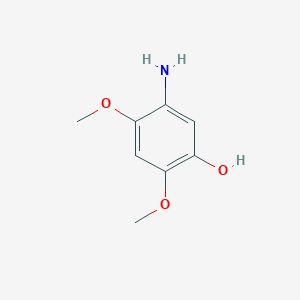
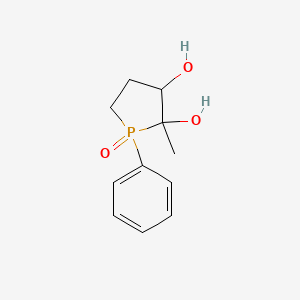
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
